N-isobutyl-3-methylbenzamide
Description
N-Isobutyl-3-methylbenzamide is a substituted benzamide derivative characterized by an isobutyl group attached to the nitrogen atom of the benzamide scaffold and a methyl substituent at the 3-position of the aromatic ring. This compound is structurally analogous to other benzamide derivatives but differs in its substitution pattern, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPGNMGODURLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 3-methylbenzoic acid.
Reduction: N-isobutyl-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-isobutyl-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-isobutyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The key distinction between N-isobutyl-3-methylbenzamide and its analogs lies in the substituents on the nitrogen atom and the aromatic ring. For example:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a hydroxyl-containing tertiary alcohol group on the nitrogen, forming an N,O-bidentate directing group. This structural feature enhances its utility in metal-catalyzed C–H functionalization reactions due to improved coordination with transition metals .
- This compound , in contrast, lacks a hydroxyl group and instead has a branched alkyl chain (isobutyl). This substitution reduces polarity and may limit its ability to act as a directing group in catalytic systems.
Physicochemical Properties
| Property | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO₂ |
| Molecular Weight | 191.27 g/mol | 207.27 g/mol |
| Key Functional Groups | Isobutyl, 3-methylbenzamide | Hydroxy-tertiary alcohol, 3-methylbenzamide |
| Directing Group Potential | Limited | High (N,O-bidentate) |
Biological Activity
N-isobutyl-3-methylbenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
This compound belongs to the benzamide class of compounds, characterized by the presence of an isobutyl group and a methyl group on the aromatic ring. The synthesis typically involves the amidation of 3-methylbenzoic acid with isobutylamine, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions.
Synthesis Overview
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Nitration | Concentrated sulfuric acid, nitric acid |
| 2 | Reduction | Iron powder, hydrochloric acid |
| 3 | Amidation | Isobutylamine, DCC |
Pharmacological Properties
This compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It could act on various receptors influencing cellular signaling pathways related to inflammation and cancer proliferation.
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6, highlighting its role in modulating immune responses.
5. Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | High |
| N-(4-chlorophenyl)acetamide | Low | Moderate | Moderate |
| N-(2-hydroxyphenyl)acetamide | High | Low | Low |
6. Conclusion
This compound is a promising compound with significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its ability to inhibit specific enzymes and modulate receptor activity underscores its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its efficacy for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
